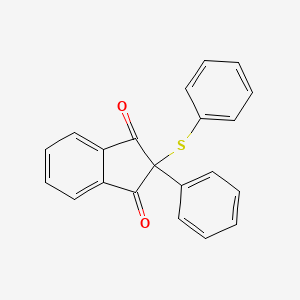

2-Phenyl-2-phenylsulfanylindene-1,3-dione

Description

The study of 2-Phenyl-2-phenylsulfanylindene-1,3-dione delves into a specific class of doubly substituted β-dicarbonyl compounds. This section contextualizes the importance of this molecule by first introducing its core structure, the indene-1,3-dione scaffold, and then progressively focusing on the influence of its unique substituents.

The indene-1,3-dione framework is a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring bearing two ketone functionalities at positions 1 and 3. This arrangement confers a unique set of chemical properties, making it a valuable building block in organic synthesis. nih.govnih.gov Derivatives of indene-1,3-dione are utilized in a wide array of applications, including the development of pharmaceuticals, dyes, and materials for electronics. nih.gov The core structure is of significant interest due to its presence in various biologically active molecules and its utility as a synthetic intermediate. nih.gov

The synthetic versatility of the indene-1,3-dione scaffold stems primarily from the reactivity of the methylene (B1212753) group at the 2-position, which is flanked by two electron-withdrawing carbonyl groups. This makes the protons on the C2 carbon acidic and amenable to a variety of chemical transformations.

Substitution at the 2-position of the indene-1,3-dione core significantly influences the molecule's reactivity and properties. The introduction of substituents at this position can be achieved through various synthetic methodologies. The active methylene group at C2 readily participates in reactions such as Knoevenagel condensations, Michael additions, and alkylations. nih.govencyclopedia.pub

The nature of the substituent at the C2 position dictates the subsequent chemical behavior of the molecule. Electron-donating or electron-withdrawing groups can modulate the acidity of the remaining proton (if any) and influence the molecule's participation in further reactions. In the case of 2,2-disubstituted indene-1,3-diones, the C2 position becomes a quaternary carbon, which alters the reactivity profile by precluding reactions that rely on the presence of an acidic proton at this position.

The presence of both a phenyl and a phenylsulfanyl group at the 2-position of the indene-1,3-dione scaffold introduces a unique combination of steric and electronic effects.

Phenylsulfanyl Group: The phenylsulfanyl (or phenylthio) group introduces a sulfur atom directly attached to the C2 carbon. Sulfur, being in the third period, has accessible d-orbitals that can participate in bonding and influence the electronic properties of the molecule. The C-S bond can also be a site for specific chemical transformations. The synthesis of 2-substituted thiophenyl derivatives of indane-1,3-dione has been reported, highlighting the interest in this class of compounds. researchgate.net

The combination of these two distinct groups on the same carbon atom in this compound is expected to result in a molecule with a unique conformational and reactivity profile.

Research into this compound and related 2,2-disubstituted indene-1,3-diones is driven by the quest for novel molecules with specific properties. The academic relevance lies in understanding the fundamental principles of how the interplay of different substituents on a rigid scaffold governs the molecule's behavior. While specific research on this compound is not extensively documented in publicly available literature, the study of its synthesis and properties would contribute to the broader understanding of indene-1,3-dione chemistry. The potential for this compound to serve as a precursor for more complex heterocyclic systems or as a molecule with unique photophysical or biological properties makes it a relevant target for academic investigation. The synthesis of related compounds such as 2-phenylsulfanyl-2,3-dihydro-1H-indane-1,3-dione has been noted in the context of other chemical transformations, indicating that precursors to the target molecule are accessible.

Detailed Research Findings

While specific experimental data for this compound is scarce, the following table summarizes the properties of its parent and monosubstituted analogs, providing a basis for predicting its characteristics.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |

| Indane-1,3-dione | C₉H₆O₂ | 146.14 | 129-132 | Core scaffold with an active methylene group. |

| 2-Phenyl-1,3-indandione | C₁₅H₁₀O₂ | 222.24 | 144-148 chemicalbook.com | Introduces a bulky phenyl group at the C2 position. |

| 2-(Phenylthio)-indane-1,3-dione | C₁₅H₁₀O₂S | 254.31 | 218 researchgate.net | Features a phenylsulfanyl group at the C2 position. |

Structure

3D Structure

Properties

CAS No. |

148433-44-7 |

|---|---|

Molecular Formula |

C21H14O2S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2-phenyl-2-phenylsulfanylindene-1,3-dione |

InChI |

InChI=1S/C21H14O2S/c22-19-17-13-7-8-14-18(17)20(23)21(19,15-9-3-1-4-10-15)24-16-11-5-2-6-12-16/h1-14H |

InChI Key |

ABKYTUWTUZKMFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 2 Phenylsulfanylindene 1,3 Dione and Analogous Systems

Established Synthetic Routes to the Indene-1,3-dione Core

The indene-1,3-dione framework is a crucial component of various organic compounds. Its synthesis can be achieved through several established methods, primarily involving condensation reactions and annulation strategies.

A prevalent and straightforward method for synthesizing the indene-1,3-dione core is through the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562) under basic conditions. nih.govmdpi.com This reaction produces a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. nih.govmdpi.com Subsequent heating under acidic conditions leads to hydrolysis and decarboxylation, yielding the final indene-1,3-dione structure. nih.gov

Another significant approach is the Knoevenagel condensation. This reaction involves the condensation of indan-1,3-dione with various aldehydes, which is efficiently catalyzed by a task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265). acs.orgresearchgate.net This method is notable for its green, low-cost, and high-yield nature, proceeding at room temperature without the need for a solvent. acs.orgresearchgate.net

The following table summarizes the key aspects of these condensation reactions:

Table 1: Comparison of Condensation Reactions for Indene-1,3-dione Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Nucleophilic Addition | Dialkyl phthalate, Alkyl acetate | Basic conditions, followed by acidic heating | Forms an intermediate anion; proceeds in two steps. nih.govmdpi.com |

Annulation Strategies for Indene-1,3-dione Synthesis

Annulation strategies provide an alternative route to the indene-1,3-dione core. A notable example is the palladium-catalyzed intramolecular carbonylative annulation. organic-chemistry.org This method utilizes 1-(2-halophenyl)-1,3-diones as starting materials and phenyl formate as a carbon monoxide source. The reaction is carried out in the presence of a palladium catalyst, potassium phosphate (B84403) as a base, and dimethyl sulfoxide (B87167) as the solvent at 95 °C, offering a broad substrate scope with good to excellent yields. organic-chemistry.org

Approaches for Introducing Phenyl and Phenylsulfanyl Moieties at the 2-Position

Once the indene-1,3-dione core is synthesized, the next step is the introduction of the phenyl and phenylsulfanyl groups at the 2-position.

Direct functionalization of the 2-position of the indene-1,3-dione ring is a key strategy. A direct α-arylation of indane-1,3-dione can be achieved using a complex of tBu-XPhos with bis(acetonitrile)dichloropalladium(II) as a catalyst. organic-chemistry.org This method allows for the introduction of various aryl groups, including phenyl, using aryl iodides or aryl triflates as the aryl source. The reaction is versatile, accommodating a wide range of substituents on the aryl ring and providing excellent yields. organic-chemistry.org

While specific multicomponent reactions for the direct synthesis of 2-Phenyl-2-phenylsulfanylindene-1,3-dione are not extensively documented, MCRs are a powerful tool in organic synthesis for creating complex molecules in a single step. Conceptually, a one-pot, three-component reaction involving an indene-1,3-dione precursor, a phenyl-donating reagent, and a phenylsulfanyl-donating reagent could be envisioned. Such a strategy would offer atom economy and procedural simplicity.

The formation of the carbon-sulfur bond at the 2-position is a critical step. While a direct, one-step method for introducing a phenylsulfanyl group onto a 2-phenyl-1,3-indandione is not explicitly detailed in the provided context, general principles of C-S bond formation can be applied. The synthesis of organosulfur compounds is a significant area of research, with various enzymatic and chemical methods being developed. nih.govresearchgate.netnih.gov

A plausible synthetic route could involve the initial synthesis of 2-phenyl-1,3-indandione via the direct arylation method mentioned earlier. organic-chemistry.org The subsequent introduction of the phenylsulfanyl group could potentially be achieved through a reaction with a sulfenylating agent, such as diphenyl disulfide or a phenylsulfenyl halide, under appropriate basic conditions. This would involve the deprotonation of the 2-position of 2-phenyl-1,3-indandione to form a nucleophilic enolate, which would then attack the electrophilic sulfur reagent.

The following table outlines the compounds mentioned in this article:

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indene-1,3-dione |

| 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion |

| 2-hydroxyethylammonium formate |

| 1-(2-halophenyl)-1,3-diones |

| Phenyl formate |

| tBu-XPhos |

| bis(acetonitrile)dichloropalladium(II) |

| 2-phenyl-1,3-indandione |

| Diphenyl disulfide |

Metal-Catalyzed Coupling Reactions for Aromatic Substituents

The synthesis of this compound can be strategically approached by forming its key carbon-carbon (C-C) and carbon-sulfur (C-S) bonds via metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance for installing the phenyl and phenylsulfanyl moieties at the C2 position of the indene-1,3-dione scaffold.

Palladium-catalyzed α-arylation of carbonyl compounds stands out as a premier method for creating the C2-phenyl bond. researchgate.net This reaction typically involves the coupling of an enolate, generated from a 1,3-dicarbonyl precursor, with an aryl halide in the presence of a palladium catalyst. researchgate.net For cyclic β-dicarbonyl compounds, specialized palladium catalysts and ligands have been developed to achieve high efficiency. nih.gov The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with the dicarbonyl's enolate and subsequent reductive elimination to yield the α-arylated product. researchgate.netnih.gov The choice of ligand, often a sterically hindered, electron-rich phosphine (B1218219), is critical for promoting the reaction and preventing side products. organic-chemistry.org

For the introduction of the phenylsulfanyl group, copper-catalyzed C-S coupling reactions provide a viable pathway. uu.nl These reactions can form aryl-sulfur bonds by coupling thiols with aryl halides. uu.nl The use of simple, ligand-free copper salts like copper(I) iodide has been shown to be effective, offering a cost-efficient and operationally simple method. uu.nl In the context of synthesizing the target molecule, this could involve reacting a 2-halo-2-phenyl-1,3-indandione intermediate with thiophenol in the presence of a copper catalyst. The development of diamine ligands for copper has further expanded the scope and mildness of these coupling reactions. nih.gov

| Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Pyrazolidine-3,5-dione | 4-Bromotoluene | Pd(t-Bu3P)2 | Cs2CO3 | 1,4-Dioxane | High |

| Barbiturate Derivative | 4-Chlorobenzonitrile | Pd(t-Bu3P)2 / Xphos | Cs2CO3 | 1,4-Dioxane | Efficient |

| 1,4-Diazepane-5,7-dione | 3-Bromoanisole | Pd(t-Bu3P)2 | Cs2CO3 | 1,4-Dioxane | Efficient |

Stereoselective Synthesis Considerations for this compound

The C2 carbon of this compound is a quaternary stereocenter, meaning its synthesis in an enantiomerically pure form presents a significant challenge in organic synthesis. rsc.orgresearchgate.net Achieving stereoselectivity requires the use of chiral catalysts or auxiliaries that can differentiate between the two faces of a prochiral intermediate.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of 1,3-dicarbonyl compounds. rsc.org Chiral amine catalysts, such as proline derivatives and bifunctional squaramides, have been successfully employed in asymmetric reactions involving indandione-based substrates. mdpi.comnih.gov For instance, organocatalytic enantioselective [3+2] cycloaddition reactions using 2-arylidene-1,3-indandiones have been developed to construct complex chiral spirocyclic systems with high stereocontrol. mdpi.comnih.gov

A potential strategy for the asymmetric synthesis of the target molecule could involve a sequential or one-pot enantioselective α-arylation and α-sulfenylation of a 2-substituted indene-1,3-dione precursor. The development of a highly diastereo- and enantioselective synthesis of analogues with adjacent quaternary and tertiary stereocenters has been achieved using L-proline derived bifunctional squaramide organocatalysts, which were shown to be superior to other common catalysts. nih.gov This highlights the potential of using chiral hydrogen-bonding catalysts to control the stereochemical outcome. Another approach could involve a metal-based catalyst paired with a chiral ligand. Transition-metal-catalyzed enantioselective C-H functionalization, guided by various chiral ligands like chiral phosphoric acids (CPAs) or BINOL derivatives, represents a cutting-edge strategy for creating stereocenters. mdpi.com

| Reaction Type | Indandione Substrate | Catalyst | Stereoselectivity | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | 2-Arylidene-1,3-indandione | Quinine-derived Squaramide | up to 93% ee | mdpi.comnih.gov |

| [2+2+2] Annulation | 2-Arylidene-1,3-indandione | α,α-l-Diphenylprolinol Trimethylsilyl Ether | up to 99% ee | acs.org |

| Michael Addition | 2,2-Disubstituted Benzofuran-3-one (analogue) | L-Proline derived Squaramide | up to 99% ee, 99:1 dr | nih.gov |

Modern Catalytic Systems in the Synthesis of Substituted Indene-1,3-diones

The synthesis of substituted indene-1,3-diones, including the target compound, benefits immensely from a host of modern catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions compared to classical methods.

Advanced Palladium Catalysis: The palladium-catalyzed α-arylation of ketones and related compounds has been significantly refined through the development of highly active catalysts. researchgate.net Systems based on electron-rich, bulky phosphine ligands (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs) allow for the coupling of a wider range of substrates, including less reactive aryl chlorides, often under milder conditions. nih.govorganic-chemistry.org These advanced catalysts are crucial for efficiently constructing the C2-aryl substituted indandione core. researchgate.net

Copper Catalysis: Beyond C-S bond formation, copper-catalyzed reactions are increasingly used for various transformations. The use of simple copper salts, often in combination with diamine or phenanthroline-type ligands, facilitates C-N, C-O, and C-C bond-forming reactions under mild conditions, expanding the toolkit for functionalizing the indandione scaffold. nih.gov

Organocatalysis: As discussed previously, organocatalysis represents a paradigm shift in asymmetric synthesis. Metal-free catalysts, such as chiral amines, squaramides, and phosphoric acids, can promote a wide array of enantioselective transformations on indandione derivatives. rsc.orgmdpi.comnih.gov These catalysts often operate via mechanisms distinct from metal catalysts, such as iminium or enamine activation, providing complementary reactivity and selectivity. acs.org

C-H Activation/Functionalization: A frontier in catalytic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. mdpi.comresearchgate.net Palladium-catalyzed C(sp³)-H arylation is a powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov For a substrate like 2-phenyl-1,3-indandione, a modern approach could envision a direct catalytic C-H sulfenylation at the C2 position, streamlining the synthesis significantly. While challenging, the development of such methods is a key goal in contemporary organic synthesis. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Phenyl 2 Phenylsulfanylindene 1,3 Dione

Reactivity of the Activated Methylene (B1212753) Group at C2

The C2 position in 1,3-indandione (B147059) and its monosubstituted derivatives is characterized by an activated methylene group. The protons attached to this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity is a cornerstone of the rich chemistry of many 1,3-indandione derivatives.

In typical 1,3-indandiones possessing a proton at the C2 position, the methylene group is readily deprotonated by a base to form a stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylation, acylation, and Michael additions. nih.gov For instance, the enolate of 2-phenyl-1,3-indandione can react with electrophiles to introduce a second substituent at the C2 position.

However, in the case of 2-Phenyl-2-phenylsulfanylindene-1,3-dione, the C2 carbon is quaternary, meaning it is bonded to four other carbon or sulfur atoms and bears no protons. Consequently, it cannot be deprotonated to form an enolate in the conventional manner. This structural feature fundamentally inhibits its ability to act as a nucleophile from the C2 position, precluding it from undergoing the typical reactions of enolizable 1,3-diones.

Conversely, while the C2 position of a typical enolizable 1,3-dione can also be subject to electrophilic attack under certain conditions (e.g., halogenation), the quaternary nature of the C2 in the title compound also prevents such direct electrophilic substitution at this position.

The Knoevenagel condensation is a hallmark reaction of compounds containing an active methylene group. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. mdpi.com 1,3-Indandione and its C2-monosubstituted derivatives are excellent substrates for the Knoevenagel condensation, reacting with various aldehydes to yield 2-arylidene- or 2-alkylidene-1,3-indandiones. nih.govacs.orgencyclopedia.pub

Due to the absence of an acidic proton at the C2 position, this compound is incapable of participating in the Knoevenagel condensation. The initial and essential step of the reaction mechanism, the deprotonation of the active methylene group to form a carbanion/enolate, cannot occur. wikipedia.org This renders the molecule inert to this important class of carbon-carbon bond-forming reactions under standard Knoevenagel conditions.

Table 1: Comparison of Reactivity at the C2 Position

| Compound | Presence of Active Methylene Proton at C2 | Potential for Nucleophilic Reactivity at C2 | Can Undergo Knoevenagel Condensation |

| 1,3-Indandione | Yes | Yes | Yes |

| 2-Phenyl-1,3-indandione | Yes | Yes | Yes |

| This compound | No | No | No |

Reactions Involving the Carbonyl Groups

With the reactivity at the C2 position blocked, the chemical transformations of this compound are primarily centered on the two carbonyl groups of the 1,3-dione system. These groups retain their characteristic electrophilicity and can react with a variety of nucleophiles.

The carbonyl groups of the 1,3-indandione core can undergo condensation reactions with nitrogen-based nucleophiles. For example, they can react with hydrazines or hydroxylamine (B1172632) to form heterocyclic products. While specific studies on this compound are not prevalent, by analogy with other 1,3-dione systems, reactions with bifunctional nucleophiles could lead to the formation of fused heterocyclic systems. For instance, reaction with hydrazine (B178648) could potentially yield a pyrazole-fused indanone derivative.

Cyclization reactions can also be envisioned where the 1,3-dione moiety acts as a building block. In reactions with suitable reagents, the two carbonyl groups can participate in the formation of new rings. The specific pathways and products would be highly dependent on the reaction conditions and the nature of the reacting partners.

Keto-enol tautomerism is a significant aspect of the chemistry of β-dicarbonyl compounds. nih.gov 2-Phenyl-1,3-indandione, for example, exhibits a keto-enol equilibrium, with the enol form being stabilized by a strong intramolecular hydrogen bond. nih.gov The equilibrium can be influenced by factors such as the solvent. acs.org

In this compound, the possibility of forming an enol involving the C2 position is completely eliminated due to the lack of a proton at this site. The molecule is "locked" in the diketo form with respect to the C2 carbon. While enolization involving the aromatic part of the indane ring is theoretically possible under harsh conditions, it is not a facile process. Therefore, the keto-enol tautomerism that characterizes many other 1,3-indandiones is not a relevant transformation pathway for this compound under normal conditions.

Table 2: Tautomeric Possibilities in 1,3-Indandione Derivatives

| Compound | Can Enolize via C2 Proton? | Predominant Form |

| 2-Phenyl-1,3-indandione | Yes | Exists in keto-enol equilibrium |

| This compound | No | Exists solely in the diketo form |

Transformations of the Phenyl Substituent

The phenyl and phenylsulfanyl groups attached to the C2 carbon offer additional sites for chemical modification. These transformations would generally not involve the 1,3-dione core directly but would result in derivatives with modified properties.

The phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the indandione and phenylsulfanyl moieties would influence the position of substitution on the phenyl ring.

Electrophilic Aromatic Substitution

The this compound molecule possesses two aromatic rings—the phenyl group and the phenylsulfanyl group—that are susceptible to electrophilic aromatic substitution (EAS). The indandione nucleus itself contains a benzene (B151609) ring which could also undergo EAS, though the reactivity would be influenced by the deactivating nature of the adjacent carbonyl groups.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

The regioselectivity of these reactions on the phenyl and phenylsulfanyl rings would be dictated by the directing effects of the substituents. The phenyl group attached directly to the C2 position of the indandione core will exhibit reactivity typical of a substituted benzene. The phenylsulfanyl group, with its sulfur atom, can act as an ortho-, para-director due to the ability of the sulfur to donate a lone pair of electrons to stabilize the arenium ion intermediate.

| Reaction | Reagents | Typical Electrophile | Expected Product on Phenylsulfanyl Ring |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ortho- and para-nitro substituted derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | Ortho- and para-bromo substituted derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ortho- and para-acylated derivatives |

Modifications of the Phenyl Ring

Beyond electrophilic aromatic substitution, the phenyl ring of this compound can undergo other modifications. For instance, if a nitro group were introduced onto the phenyl ring via nitration, it could be subsequently reduced to an amino group using reducing agents like tin or iron in the presence of hydrochloric acid. This amino group could then be subjected to a variety of transformations, such as diazotization followed by Sandmeyer reactions to introduce a range of other functional groups.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed if a halide substituent is present on the phenyl ring. These reactions are powerful tools for the formation of new carbon-carbon bonds, allowing for the attachment of aryl, vinyl, or alkynyl groups.

Reactivity of the Phenylsulfanyl Group

The phenylsulfanyl group (-SPh) is a key functional moiety in this compound, and its sulfur atom imparts specific reactivity to the molecule.

Oxidation and Reduction Pathways of the Sulfur Center

The sulfur atom in the phenylsulfanyl group exists in the +2 oxidation state and can be readily oxidized to form a sulfoxide (B87167) or a sulfone. masterorganicchemistry.com Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the sulfide (B99878) to a sulfoxide. masterorganicchemistry.com The use of stronger oxidizing agents, or an excess of the oxidant, can lead to the corresponding sulfone. masterorganicchemistry.com

Table of Oxidation Reactions of the Sulfur Center

| Product | Oxidizing Agent | Conditions |

|---|---|---|

| 2-Phenyl-2-(phenylsulfinyl)indene-1,3-dione | H₂O₂, m-CPBA | Controlled stoichiometry |

Conversely, reduction of the sulfur center from a sulfoxide or sulfone back to the sulfide is also possible, although it requires specific reducing agents.

Substitution Reactions Involving the Sulfur Atom

The carbon-sulfur bond in the phenylsulfanyl group can be cleaved under certain conditions, allowing for substitution reactions at the sulfur atom. For instance, treatment with certain nucleophiles could potentially displace the phenyl group. However, a more common reaction involving thioethers is their ability to act as nucleophiles themselves. The sulfur atom's lone pairs can attack electrophiles, leading to the formation of sulfonium (B1226848) salts.

Domino and Cascade Reaction Sequences Involving this compound

The 1,3-indandione scaffold is known to participate in various domino and cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation. acs.orgresearchgate.netacs.org While specific domino reactions involving this compound are not extensively documented, its structural features suggest potential participation in such sequences.

Derivatives of 1,3-indandione, such as 2-arylidene-1,3-indandiones, are known to act as dienophiles in Diels-Alder reactions, which can be part of a domino sequence. acs.org It is conceivable that under specific conditions, this compound could undergo reactions that generate a reactive intermediate capable of participating in a domino sequence.

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal reactivity of 2-substituted 1,3-indandione derivatives has been a subject of interest. rsc.orgrsc.org Photochemical irradiation of 2,2-disubstituted 1,3-indandiones can lead to a variety of intramolecular reactions, including rearrangements and cycloadditions. rsc.orgrsc.org

A common photochemical transformation for 2-substituted 1,3-indandiones is a rearrangement to form phthalide (B148349) derivatives. rsc.orgrsc.org In the case of this compound, irradiation could potentially induce cleavage of the C2-phenyl or C2-phenylsulfanyl bond, leading to radical intermediates that could then recombine or react with the solvent.

Thermal reactions of 2,2-disubstituted 1,3-indandiones are less common but could involve rearrangements or elimination reactions at high temperatures, depending on the nature of the substituents at the C2 position. The stability of the C-C and C-S bonds at the quaternary C2 center would be a key factor in determining the thermal reactivity profile of this compound.

Spectroscopic and Structural Characterization Techniques for 2 Phenyl 2 Phenylsulfanylindene 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like 2-Phenyl-2-phenylsulfanylindene-1,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment of protons and their connectivity through spin-spin coupling.

Aromatic Protons: The protons on the three aromatic rings (the indane's benzene (B151609) ring, the 2-phenyl group, and the 2-phenylsulfanyl group) are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts would be influenced by the electron-withdrawing effect of the adjacent dicarbonyl group and the electronic nature of the sulfur atom. The protons on the indane moiety's aromatic ring would likely appear as multiplets, reflecting their coupling with neighboring protons.

Coupling Constants: The coupling patterns (e.g., doublets, triplets, multiplets) and the magnitude of the coupling constants (J-values) would be crucial for determining the substitution pattern and connectivity of the protons on each aromatic ring.

Table 4.1.1: Predicted ¹H NMR Data for this compound (Note: This table is predictive. Actual experimental values are required for confirmation.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Indane Aromatic H | 7.8 - 8.2 | m | - |

| Phenyl Aromatic H | 7.2 - 7.6 | m | - |

| Phenylsulfanyl Aromatic H | 7.0 - 7.4 | m | - |

To display the table, click the button below.

Display Table

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Carbonyl Carbons: The two carbonyl carbons (C=O) of the indane-1,3-dione core are expected to be the most downfield signals, typically appearing in the range of 190-200 ppm.

Aromatic Carbons: The aromatic carbons would resonate between 120 and 145 ppm. The specific shifts would depend on their position relative to the substituents.

Quaternary Carbon: The quaternary carbon at the 2-position, bonded to the phenyl group, the phenylsulfanyl group, and the two carbonyl carbons, would have a characteristic chemical shift, likely in the range of 60-80 ppm, influenced by the attached electronegative atoms and aromatic rings.

Table 4.1.2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive. Actual experimental values are required for confirmation.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| Aromatic C (Indane) | 122 - 142 |

| Aromatic C (Phenyl) | 125 - 140 |

| Aromatic C (Phenylsulfanyl) | 125 - 138 |

| Quaternary C-2 | 60 - 80 |

To display the table, click the button below.

Display Table

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within each of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be critical for establishing the connectivity between the different fragments of the molecule, for instance, by showing correlations from the aromatic protons to the quaternary C-2 and the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This would be useful for determining the spatial arrangement of the phenyl and phenylsulfanyl groups relative to each other and to the indane core.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule.

The FTIR spectrum would show characteristic absorption bands for the functional groups in this compound.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1680-1740 cm⁻¹ corresponding to the stretching vibration of the two carbonyl groups. The exact position would be influenced by the conjugation with the aromatic ring.

Aromatic C=C Stretching: Multiple bands of medium to weak intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

C-S Stretching: The carbon-sulfur stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ region.

Table 4.2.1: Predicted FTIR Data for this compound (Note: This table is predictive. Actual experimental values are required for confirmation.)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| C=O Stretch | 1680 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-S Stretch | 600 - 800 | Weak |

To display the table, click the button below.

Display Table

Raman spectroscopy provides complementary information to FTIR.

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations. The symmetric stretching of the aromatic rings would be expected to produce strong signals.

C-S and S-Phenyl Vibrations: The vibrations associated with the phenylsulfanyl group, particularly the C-S and S-phenyl bonds, might be more prominent in the Raman spectrum compared to the FTIR spectrum.

Carbonyl Groups: While the C=O stretch is strong in the IR, it may be weaker in the Raman spectrum.

A combined analysis of both FTIR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Characteristic Vibrational Modes of Indene-1,3-dione and Substituents

The vibrational spectrum of this compound is complex, yet insightful, offering a window into its molecular structure through the distinct frequencies at which its bonds vibrate. These vibrations, observable via infrared (IR) and Raman spectroscopy, can be largely understood by considering the contributions from the indene-1,3-dione core, the phenyl group, and the phenylsulfanyl substituent.

The indene-1,3-dione moiety is characterized by strong IR absorptions corresponding to its carbonyl (C=O) groups. Typically, β-diketones like this exhibit two carbonyl stretching frequencies due to symmetric and asymmetric stretching. For 2-phenyl-1H-indene-1,3(2H)-dione, a closely related compound, theoretical calculations have placed these C=O stretching vibrations at approximately 1738 cm⁻¹ and 1704 cm⁻¹. The aromatic C-C stretching vibrations of the indene (B144670) ring are expected in the 1600-1450 cm⁻¹ region.

The phenyl and phenylsulfanyl substituents introduce their own characteristic vibrational modes. The phenyl group will show C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching peaks within the 1600-1450 cm⁻¹ range, often overlapping with the signals from the indene aromatic ring. The phenylsulfanyl group will contribute vibrations associated with the C-S bond, which are typically weaker and found in the fingerprint region of the spectrum, broadly between 700 and 600 cm⁻¹.

A summary of the expected characteristic vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indene-1,3-dione | Asymmetric C=O Stretch | ~1740 |

| Symmetric C=O Stretch | ~1705 | |

| Aromatic C=C Stretch | 1600-1450 | |

| Phenyl Group | Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1600-1450 | |

| Phenylsulfanyl Group | C-S Stretch | 700-600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion.

For this compound, with the chemical formula C₂₁H₁₄O₂S, the theoretical exact mass can be calculated. This calculated mass can then be compared to the experimentally determined mass from HRMS to confirm the elemental composition. This is a critical step in the characterization of a newly synthesized compound.

Fragmentation Pathways and Structural Confirmation

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺), the ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

For this compound, the fragmentation is likely to be initiated by the cleavage of the bonds at the quaternary carbon (C2). Key fragmentation pathways would likely involve the loss of the phenyl or phenylsulfanyl groups. The stability of the resulting fragment ions plays a significant role in the observed fragmentation pattern. For instance, the loss of the phenylsulfanyl radical (•SPh) or the phenyl radical (•Ph) would lead to characteristic fragment ions.

Further fragmentation of the indene-1,3-dione core could also occur, for example, through the loss of carbon monoxide (CO) molecules. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, is instrumental in confirming the connectivity of the atoms within the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems within the molecule.

For this compound, the extensive conjugation provided by the indene-1,3-dione system, as well as the attached phenyl and phenylsulfanyl groups, is expected to result in strong UV-Vis absorption. The spectrum of the related 2-phenyl-1,3-indandione shows maximum absorption wavelengths (λ_max) at 269 nm and 320 nm in alcohol. guidechem.com The introduction of the phenylsulfanyl group at the 2-position would likely cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the electron-donating nature of the sulfur atom.

The emission properties (fluorescence or phosphorescence) of this compound would depend on the efficiency of radiative decay from the excited state. Many indene-1,3-dione derivatives are known to be fluorescent, and the introduction of different substituents can modulate the emission wavelength and quantum yield.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure. It would reveal the precise spatial arrangement of the phenyl and phenylsulfanyl groups around the central carbon atom of the indene-1,3-dione core. Furthermore, the crystal packing, which describes how the molecules are arranged in the solid state, could be analyzed to understand intermolecular interactions such as van der Waals forces and potential π-π stacking between the aromatic rings. While no crystal structure for this specific compound is publicly available, the technique remains the gold standard for solid-state structural elucidation. researchgate.net

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These techniques include circular dichroism (CD) and optical rotatory dispersion (ORD). This compound, in its parent form, is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it would not exhibit a chiroptical response.

However, if a chiral center were introduced into the molecule, for instance, by the inclusion of a chiral substituent on one of the phenyl rings or the indene core, the resulting derivative would be chiral. Such a chiral derivative would be expected to show a characteristic CD spectrum, with positive or negative Cotton effects at the wavelengths of its electronic transitions. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the stereocenter(s). Thus, chiroptical spectroscopy would be an invaluable tool for the stereochemical analysis of any chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies of 2 Phenyl 2 Phenylsulfanylindene 1,3 Dione

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems with a favorable balance of computational cost and accuracy. znaturforsch.comresearchgate.net These methods are used to model the geometry, electronic landscape, and bonding characteristics of 2-Phenyl-2-phenylsulfanylindene-1,3-dione.

The first step in a computational investigation is to determine the molecule's most stable three-dimensional arrangement, known as the equilibrium structure. This is achieved through a process called geometry optimization. For this compound, the indane-1,3-dione framework is expected to be largely planar. The central C2 carbon, being sp³-hybridized and bonded to four other groups (the indane ring, a phenyl group, and a phenylsulfanyl group), will adopt a tetrahedral geometry.

The phenyl and phenylsulfanyl substituents introduce significant steric hindrance, which will dictate their relative orientations. The optimization process seeks to minimize these steric clashes by adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. Based on studies of similar 2,2-disubstituted indane-1,3-diones, key structural parameters can be predicted. researchgate.net

Table 1: Predicted Equilibrium Geometric Parameters for this compound (Note: These are estimated values based on analogous structures from computational literature.)

| Parameter | Predicted Value | Description |

| C-C (Phenyl Ring) | ~1.39 Å | Average carbon-carbon bond length in the phenyl rings. |

| C=O (Indanedione) | ~1.22 Å | Carbon-oxygen double bond length in the dione (B5365651) moiety. |

| C-S (Thioether) | ~1.77 Å | Carbon-sulfur single bond length. |

| C-N (Hypothetical) | N/A | Not applicable to this structure. |

| C-C-C (Indanedione) | ~103° | Internal angle of the five-membered ring. |

| C-S-C (Thioether) | ~105° | Bond angle around the sulfur atom. |

| Phenyl-C2-S Angle | ~109.5° | Tetrahedral angle at the central carbon. |

| Dihedral Angle (C-C-S-C) | Variable | Defines the rotation of the phenylsulfanyl group. |

The electronic structure of a molecule governs its reactivity, optical properties, and interactions. Key aspects of this are the frontier molecular orbitals, the electrostatic potential, and the distribution of charge.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comirjweb.com For this compound, the electron-withdrawing indane-1,3-dione core is expected to lower the LUMO energy, while the electron-rich phenyl and phenylsulfanyl groups will raise the HOMO energy. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Note: Values are illustrative, based on typical DFT calculations for similar aromatic systems.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital, likely localized on the phenylsulfanyl and phenyl groups. |

| LUMO | -2.1 eV | Lowest Unoccupied Molecular Orbital, likely localized on the indane-1,3-dione moiety. |

| HOMO-LUMO Gap | 4.4 eV | Energy difference, indicating moderate chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.govnih.gov It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, making them sites for interaction with electrophiles. The regions around the hydrogen atoms of the phenyl rings would exhibit positive potential.

Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial atomic charges on each atom. This reveals the extent of electron polarization within the molecule. The carbonyl carbons are expected to be electropositive, while the oxygen atoms will be strongly electronegative. The sulfur atom in the phenylsulfanyl group is also expected to carry a partial negative charge. irjweb.com

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the chemical bonding in a molecule based on the topology of its electron density. uniovi.es This analysis identifies bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. researchgate.netcsic.es

For this compound, AIM analysis would characterize the covalent bonds within the molecule. The C=O bonds would exhibit high electron density and a negative Laplacian, characteristic of shared interactions with significant covalent character. The C-S bond would also be classified as a shared interaction. Weaker non-covalent interactions, if present intramolecularly, could also be identified. researchgate.net

Table 3: Predicted AIM Parameters for Selected Bonds in this compound (Note: These are representative values for different bond types based on general AIM studies.)

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Type |

| C=O | > 0.40 | < 0 | Shared (Covalent) |

| C-C (Aromatic) | ~0.30 | < 0 | Shared (Covalent) |

| C-S | ~0.15 | > 0 | Polar Covalent |

| C-H | ~0.25 | < 0 | Shared (Covalent) |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl and phenylsulfanyl groups to the central carbon atom. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

To map the energy landscape associated with bond rotation, potential energy surface (PES) scans are performed. This involves systematically rotating a specific dihedral angle and calculating the energy at each step. For this molecule, the key rotations are around the C2-C(phenyl) and C2-S bonds. The resulting energy profile reveals the low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. Due to steric hindrance between the bulky phenyl and phenylsulfanyl groups and the indane core, the rotation is expected to be significantly restricted. nih.govsemanticscholar.orgresearchgate.net

Table 4: Predicted Rotational Energy Barriers for this compound (Note: Values are hypothetical, illustrating expected steric hindrance.)

| Rotational Bond | Estimated Energy Barrier (kcal/mol) | Description |

| C2 - Phenyl | 8 - 12 | High barrier due to steric clash with the phenylsulfanyl group and indanedione core. |

| C2 - S | 6 - 10 | Significant barrier due to interaction with the phenyl group and indanedione core. |

The way molecules interact with each other in the solid state or in solution is crucial for their macroscopic properties. The aromatic rings and the sulfur atom in this compound are key features for mediating intermolecular interactions.

The phenyl groups can engage in π-π stacking interactions , where the electron clouds of two aromatic rings attract each other. aip.org The sulfur atom of the phenylsulfanyl group can participate in several types of non-covalent interactions. These include S···O interactions with the carbonyl oxygen atoms of neighboring molecules and sulfur-aromatic (S···π) interactions with the phenyl rings. acs.orgacs.orguva.es These interactions, though weaker than covalent bonds, play a significant role in determining the crystal packing and aggregation behavior of the compound. aip.orgndsu.edu Computational studies on sulfur-containing aromatic molecules have quantified the strength of these interactions, suggesting they are a combination of dispersion and electrostatic forces. aip.org

Table 5: Potential Intermolecular Interactions and Their Estimated Strengths (Note: Energies are typical ranges for these types of non-covalent interactions.)

| Interaction Type | Description | Estimated Energy (kcal/mol) |

| π-π Stacking | Attraction between two phenyl rings. | -2 to -5 |

| S···O Interaction | Interaction between the sulfur atom and a carbonyl oxygen. | -1 to -3 |

| S···π Interaction | Interaction between the sulfur atom and the face of a phenyl ring. | -1 to -4 |

| van der Waals Forces | General attractive/repulsive forces. | Variable |

Computational Studies of Reaction Mechanisms

The reactivity of the indane-1,3-dione core is rich and varied, often involving the active methylene (B1212753) group at the 2-position. The introduction of both a phenyl and a phenylsulfanyl group at this position sterically hinders and electronically influences the reaction pathways. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this molecule.

Computational chemists can model various reactions that this compound might undergo, such as nucleophilic additions, Michael additions, or cycloadditions. The process involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) that connects them.

A key aspect of this is the characterization of transition states, which are first-order saddle points on the potential energy surface. Frequency calculations are performed to confirm the nature of these stationary points; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For instance, in a hypothetical nucleophilic attack at one of the carbonyl carbons, the imaginary frequency would correspond to the stretching of the newly forming bond and the simultaneous rehybridization of the carbonyl carbon.

DFT calculations can be used to explore the regioselectivity of reactions. For example, in the case of a Michael addition reaction involving a nucleophile, calculations could determine whether the attack is more favorable at the phenyl or phenylsulfanyl-substituted carbon, a question that is influenced by both steric and electronic factors. The calculated energies of the transition states for different pathways can predict the dominant reaction product.

Table 1: Hypothetical Transition State Geometries and Frequencies for a Nucleophilic Addition to a Carbonyl Group of a 2,2-disubstituted indane-1,3-dione

| Parameter | Value |

| Imaginary Frequency (cm⁻¹) | -250.3 |

| Forming Bond Length (Å) | 2.15 |

| Breaking C=O Bond Length (Å) | 1.35 |

| Nucleophile-C-O Angle (°) | 105.2 |

Note: This data is illustrative and based on typical values for similar reactions.

These calculations can be performed at various levels of theory and with different basis sets to achieve the desired accuracy. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental data in solution.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction of a 2,2-disubstituted indane-1,3-dione

| Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Activation (ΔH‡) | 15.2 |

| Gibbs Free Energy of Activation (ΔG‡) | 24.8 |

| Enthalpy of Reaction (ΔH°) | -10.5 |

| Gibbs Free Energy of Reaction (ΔG°) | -8.2 |

Note: This data is illustrative and based on typical values for similar reactions.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also extensively used to predict and interpret the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of this compound and can help in understanding its electronic structure.

The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict these vibrational frequencies and their corresponding intensities with a good degree of accuracy. These calculations are invaluable for assigning the peaks in an experimental IR spectrum. For this compound, of particular interest would be the characteristic carbonyl stretching frequencies, which are sensitive to the electronic environment created by the phenyl and phenylsulfanyl substituents.

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a 2,2-disubstituted indane-1,3-dione

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Symmetric C=O Stretch | 1735 | 1740 |

| Asymmetric C=O Stretch | 1705 | 1710 |

| C-S Stretch | 690 | 695 |

| Aromatic C-H Stretch | 3060 | 3065 |

Note: This data is illustrative. Calculated frequencies are often scaled to better match experimental values.

Table 4: Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C=O | 195.2 |

| C2 (quaternary) | 65.8 |

| Aromatic C (indan) | 135.5, 123.0 |

| Aromatic C (phenyl) | 138.1, 129.5, 128.8 |

| Aromatic C (phenylsulfanyl) | 133.4, 130.1, 129.2 |

Note: This data is illustrative and based on typical chemical shifts for similar structures.

The color and photophysical properties of a molecule are governed by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate a UV-Vis absorption spectrum. For this compound, the UV-Vis spectrum is expected to be complex, with contributions from π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl groups. TD-DFT calculations can help to unravel these transitions and explain the observed absorption bands.

Table 5: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 380 | 0.05 | n → π |

| S₀ → S₂ | 310 | 0.45 | π → π |

| S₀ → S₃ | 285 | 0.30 | π → π* |

Note: This data is illustrative and based on typical values for similar aromatic diketones.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. These simulations provide detailed information on the conformational dynamics, solvent interactions, and potential for self-assembly of molecules. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of atoms and molecules over time.

For a molecule like this compound, MD simulations could offer valuable insights into its structural flexibility, the influence of its chemical environment, and its potential to form larger, ordered structures. Such studies would typically involve defining a force field to describe the interatomic and intermolecular interactions, placing the molecule in a simulated solvent box, and running the simulation for a sufficient length of time to observe relevant dynamic events.

Dynamic Behavior and Solvent Effects

Solvent effects are critical in determining the behavior of a molecule in solution. Simulations could provide data on the radial distribution functions of solvent molecules around specific atoms of the compound, offering a picture of the solvation shell. The potential of mean force for various conformational transitions could also be calculated to understand the energy landscapes in different solvents. However, no specific studies were identified that have performed these analyses for this compound.

Advanced Synthetic Applications and Derivatives of 2 Phenyl 2 Phenylsulfanylindene 1,3 Dione

Role as a Precursor in the Synthesis of Complex Polycyclic Organic Frameworks

The indene-1,3-dione moiety is a valuable building block for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. nih.govresearchgate.net While specific examples detailing the use of 2-Phenyl-2-phenylsulfanylindene-1,3-dione in the synthesis of polycyclic frameworks are not extensively documented, the known reactivity of related indene-1,3-dione derivatives allows for the postulation of several synthetic pathways.

One potential approach involves the transformation of the dione (B5365651) functionalities. For instance, conversion of the ketone groups into more reactive species could facilitate annulation reactions with suitable aromatic partners. Another strategy could leverage the phenyl and phenylsulfanyl substituents. Cleavage of the carbon-sulfur bond might generate a reactive intermediate that could undergo intramolecular cyclization or intermolecular coupling reactions to build larger aromatic systems.

The synthesis of azulene-embedded polycyclic compounds has been reported utilizing isoindoline-1,3-dione grafted azulenes, highlighting the utility of the dione scaffold in creating complex aromatic structures. mdpi.com It is conceivable that this compound could serve as a precursor in similar multi-step synthetic sequences, leading to novel PAHs with tailored electronic and photophysical properties.

Table 1: Potential Strategies for Polycyclic Framework Synthesis

| Starting Material Analogue | Reaction Type | Potential Product Class |

| 2,2-disubstituted-1,3-indandione | Reductive Aromatization | Substituted Indeno[1,2-b]fluorenes |

| 2-aryl-1,3-indandione | Photocyclization | Dibenzo[a,c]fluorenones |

| 2-halo-2-aryl-1,3-indandione | Palladium-catalyzed coupling | Spiro-fluorene-indandiones |

Formation of Novel Heterocyclic Systems Bearing the Indene-1,3-dione Moiety

The indene-1,3-dione core is a versatile platform for the synthesis of a wide array of heterocyclic compounds. The carbonyl groups and the substituted C2 position of this compound offer multiple reaction sites for the construction of new rings.

One of the most common approaches involves the reaction of the dicarbonyl system with binucleophiles. For example, condensation with hydrazine (B178648) derivatives can yield indenopyrazoles, while reaction with hydroxylamine (B1172632) can lead to indenoisoxazoles. The presence of the phenyl and phenylsulfanyl groups at the C2 position would likely influence the regioselectivity of these reactions and the properties of the resulting heterocyclic products.

A notable example from the literature is the cyclocondensation of 2-bromo-2-phenyl-1H-indene-1,3(2H)-diones with 2-aminothiophenols to afford benzo[b]indeno[1,2-e] nih.govnih.govthiazin-11(10aH)-ones. researchgate.net This suggests that a similar strategy could be employed with this compound, potentially involving the displacement of the phenylsulfanyl group, to access novel sulfur-containing heterocycles. Furthermore, 2-diazo-1,3-indanedione, a related compound, is a key intermediate in the synthesis of numerous heterocyclic systems.

Table 2: Examples of Heterocyclic Systems from Indene-1,3-dione Derivatives

| Indene-1,3-dione Derivative | Reagent | Resulting Heterocycle |

| 2-bromo-2-phenyl-1,3-indandione | 2-aminothiophenol | Benzo[b]indeno[1,2-e] nih.govnih.govthiazinone |

| 1,3-indandione (B147059) | Hydrazine | Indenopyrazole |

| 2-diazo-1,3-indandione | Alkynes | Spiro-indenopyrazoles |

| 1,3-indandione | o-phenylenediamine | Indenoquinoxaline |

Engineering of π-Conjugated Systems for Advanced Organic Materials Synthesis

The electron-accepting nature of the indene-1,3-dione core makes it an excellent component in the design of donor-π-acceptor (D–π–A) type conjugated molecules for applications in organic electronics and nonlinear optics (NLO). nih.govencyclopedia.pub By coupling the indene-1,3-dione unit with various electron-donating groups through a π-conjugated bridge, it is possible to create materials with significant intramolecular charge transfer (ICT) character.

In the case of this compound, the phenyl and phenylsulfanyl groups can be further functionalized to introduce electron-donating or -withdrawing moieties, thereby tuning the electronic properties of the molecule. For instance, the synthesis of D–π–A compounds based on 2-benzylidene-1,3-indandione derivatives has been shown to lead to materials with strong two-photon absorption (TPA) properties. nih.gov The introduction of triphenylamine (B166846) and terthiophene as donor groups in such systems has demonstrated a significant effect on their nonlinear optical responses. nih.gov

The planarity and extended conjugation of these systems are crucial for their performance. While the two substituents at the C2 position in this compound introduce steric bulk that may disrupt planarity, they also provide handles for creating more complex, three-dimensional architectures for advanced materials.

Table 3: Properties of D–π–A Systems Based on Indene-1,3-dione

| Donor Group | Acceptor Group | π-Bridge | Key Property |

| Triphenylamine | 1,3-indandione | Benzylidene | Nonlinear Optical Absorption |

| Terthiophene | 1,3-indandione | Methylene (B1212753) | Red-shifted Absorption |

| Carbazole | 1,3-indandione | - | High Glass Transition Temperature |

| Phenothiazine | 1,3-indandione | - | Low Energy Emission |

Design and Synthesis of Chemical Probes and Responsive Molecular Systems

The inherent spectroscopic properties and reactivity of the indene-1,3-dione scaffold make it a promising platform for the development of chemical probes and responsive molecular systems. mdpi.com The fluorescence and color of indene-1,3-dione derivatives can be sensitive to their environment, making them suitable for sensing applications. For example, some indene-1,3-dione-based dyes have been investigated as fluorescent probes for the localization of tumors at the cellular level. researchgate.net

For this compound, the phenylsulfanyl group could be designed to be a reactive site for detecting specific analytes. For instance, cleavage of the C-S bond by a particular chemical species could lead to a change in the fluorescence or absorption properties of the molecule, forming the basis of a chemosensor. The phenyl group could also be functionalized with recognition units to create probes with high selectivity for target molecules.

While specific applications of this compound as a chemical probe are yet to be reported, the versatility of the indene-1,3-dione core in the design of fluorescent dyes suggests significant potential in this area. mdpi.com

Development of Functionalized Building Blocks for Polymer Chemistry

Indene-1,3-dione and its derivatives have been recognized as valuable building blocks in polymer chemistry, particularly in the field of photopolymerization. nih.govencyclopedia.pub They can act as potent photoinitiators, absorbing light and initiating polymerization reactions. The electron-accepting nature of the indene-1,3-dione moiety is crucial for this activity.

This compound could be modified to incorporate polymerizable groups, such as vinyl or acrylate (B77674) moieties, on either the phenyl or phenylsulfanyl rings. Copolymerization of these functionalized monomers with other monomers could lead to polymers with tailored optical and electronic properties. The indene-1,3-dione unit within the polymer backbone or as a pendant group could impart desirable characteristics such as thermal stability, photoresponsiveness, or specific electronic functionalities.

The development of polymers containing the indene-1,3-dione scaffold is an active area of research, with potential applications in organic electronics, coatings, and advanced photolithography.

Table 4: Potential Polymer Applications of Functionalized Indene-1,3-dione Monomers

| Monomer Functionality | Polymerization Method | Potential Polymer Property | Application Area |

| Vinyl-substituted phenyl group | Free-radical polymerization | High refractive index | Optical materials |

| Acrylate-functionalized phenylsulfanyl group | Photopolymerization | Photo-crosslinkable | Coatings, 3D printing |

| Indene-1,3-dione in main chain | Polycondensation | Thermal stability | High-performance plastics |

Future Research Directions and Unexplored Avenues in 2 Phenyl 2 Phenylsulfanylindene 1,3 Dione Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

Future synthetic efforts should prioritize the development of methodologies that are not only efficient but also environmentally benign. While classical condensation reactions are effective, exploring greener alternatives could significantly reduce environmental impact. mdpi.comnih.govencyclopedia.pub

Catalytic C-H Functionalization: Direct functionalization of the phenyl and phenylsulfanyl aromatic rings via C-H activation would represent a major advance. This would bypass the need for pre-functionalized starting materials, improving atom economy and reducing waste.

Photoredox and Electrosynthesis: Harnessing visible light or electricity to drive the synthesis could offer milder reaction conditions and unique reactivity patterns not accessible through traditional thermal methods.

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions or the use of water as a solvent aligns with the principles of green chemistry. acs.orgacs.orgresearchgate.net The use of task-specific ionic liquids could also provide a recyclable medium and catalytic effect. acs.org

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate easier scale-up.

| Proposed Sustainable Method | Potential Advantage | Relevant Chemistry Principle |

| Catalytic C-H Functionalization | High atom economy, reduced synthetic steps | Reaction efficiency, waste prevention |

| Photoredox/Electrosynthesis | Mild conditions, novel reactivity | Energy efficiency, catalysis |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, lower cost | Safer solvents and auxiliaries |

| Continuous Flow Chemistry | Enhanced safety, scalability, and control | In-process control for pollution prevention |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The indane-1,3-dione core is a versatile building block, yet its full reactive potential, especially for 2-disubstituted derivatives like 2-Phenyl-2-phenylsulfanylindene-1,3-dione, remains underexplored. researchgate.netresearchgate.net

Asymmetric Catalysis: The development of catalytic asymmetric transformations targeting the prochiral center that could be generated from this scaffold would be highly valuable for synthesizing enantiomerically pure compounds.

Ring-Expansion and Rearrangement Reactions: Investigating novel skeletal rearrangements or ring-expansion reactions could lead to the discovery of entirely new heterocyclic systems with potentially interesting biological or material properties.

Domino and Multicomponent Reactions (MCRs): Designing MCRs that incorporate this compound as a key component would allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. nih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and gain deeper mechanistic understanding, the application of advanced in situ spectroscopic techniques is crucial. Real-time monitoring provides a continuous stream of data, offering insights that are often missed with traditional offline analysis. youtube.com

ReactIR (FTIR Spectroscopy): In situ Fourier-transform infrared spectroscopy can track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. youtube.comnih.govresearchgate.net This is particularly useful for optimizing reaction conditions and identifying transient species.

Process NMR: Nuclear magnetic resonance spectroscopy, adapted for online reaction monitoring, can provide detailed structural information about species in the reaction mixture as the transformation progresses.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for studying vibrational modes of non-polar bonds.

| Technique | Information Gained | Application in Synthesis |

| In Situ FTIR | Concentration profiles, reaction kinetics | Optimization, mechanistic studies nih.govacs.org |

| Process NMR | Structural elucidation of intermediates | Pathway determination |

| Raman Spectroscopy | Vibrational modes, aqueous compatibility | Complementary analysis, process control |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction

The integration of computational tools can accelerate the discovery and development of new derivatives of this compound.

Retrosynthesis Prediction: AI algorithms can be trained to predict novel and efficient synthetic routes to complex target molecules based on the this compound scaffold.

Property Prediction: Machine learning models can predict various physicochemical and biological properties (e.g., solubility, reactivity, potential bioactivity) of virtual derivatives, allowing for the prioritization of synthetic targets. aalto.finih.govacs.orgscholasticahq.comarxiv.org This approach can significantly reduce the time and cost associated with experimental trial-and-error. scholasticahq.comarxiv.org

Reaction Optimization: AI can be used to build models from experimental data to predict optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity.

Investigation of Solid-State Chemistry and Polymorphism

The solid-state properties of organic molecules are critical for applications in materials science and pharmaceuticals. The study of the crystal structure and polymorphism of this compound is a largely unexplored and promising area. ias.ac.in

Polymorph Screening: A systematic search for different crystalline forms (polymorphs) could reveal materials with distinct physical properties, such as melting point, solubility, and stability. nih.govnih.govrsc.org The existence of polymorphs is a pervasive phenomenon in organic compounds. nih.gov

Crystal Engineering: By understanding the intermolecular interactions, it may be possible to design and synthesize co-crystals of this compound with other molecules to fine-tune its solid-state properties for specific applications.

Solid-State Reactivity: Exploring reactions that occur in the crystalline state (topochemical reactions) could lead to unique products that are not accessible from solution-phase chemistry. ias.ac.in

Multi-Disciplinary Research Collaborations in Organic Synthesis and Theoretical Chemistry

The synergy between experimental synthesis and theoretical chemistry is a powerful engine for innovation. mdpi.comacs.org

Mechanistic Elucidation: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state structures, and the origins of selectivity. This understanding can guide the design of more efficient catalysts and reaction conditions.

Predictive Modeling: Theoretical models can be used to predict the electronic structure, spectral properties, and reactivity of novel, yet-to-be-synthesized derivatives. This predictive power allows for a more rational design of molecules with desired properties.

Synergistic Discovery: A close feedback loop between synthetic chemists who can create new molecules and theoretical chemists who can model and explain their behavior will undoubtedly accelerate progress in the field. acs.org This collaborative approach is crucial for tackling complex chemical challenges. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyl-2-phenylsulfanylindene-1,3-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving indene-1,3-dione precursors and phenylsulfanyl derivatives. Optimization strategies include:

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) or Lewis acids (e.g., AlCl₃) to enhance reaction efficiency .

- Solvent polarity : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction kinetics and solubility .

- Temperature gradients : Perform reactions under reflux (80–120°C) and monitor yield via TLC or GC-MS to identify optimal thermal conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and detect spin-spin coupling between phenyl and sulfanyl groups. Compare chemical shifts with analogous indene derivatives .

- X-ray crystallography : Employ SHELX programs (SHELXL/SHELXS) for structure refinement. Validate bond lengths/angles against density functional theory (DFT)-optimized models to resolve ambiguities .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns, ensuring purity and structural integrity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and identify sites prone to radical attack. Compare with experimental ESR data to validate predictions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential bioactivity, leveraging software like AutoDock Vina .

- Kinetic modeling : Apply Marcus theory or transition-state theory to estimate activation energies for sulfanyl group transfer reactions .